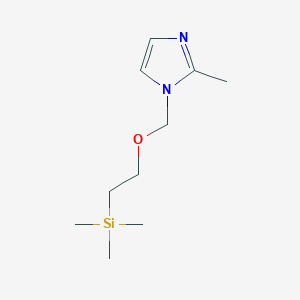
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidaZole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl group, which is further connected to a 2-methyl-1H-imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 2-methyl-1H-imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, fluoride ions can be used to cleave the trimethylsilyl group, while oxidizing agents like hydrogen peroxide can oxidize the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the compound yields 2-methyl-1H-imidazole and 2-(trimethylsilyl)ethanol .
Aplicaciones Científicas De Investigación
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for more complex structures.
Mecanismo De Acción
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the imidazole ring, making it less versatile in certain applications.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole.
Trimethylsilyl-protected imidazoles: These compounds share the protecting group but may have different substituents on the imidazole ring.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl protecting group and an imidazole ring. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to materials science.
Propiedades
IUPAC Name |
trimethyl-[2-[(2-methylimidazol-1-yl)methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OSi/c1-10-11-5-6-12(10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSWXVDLFDREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














